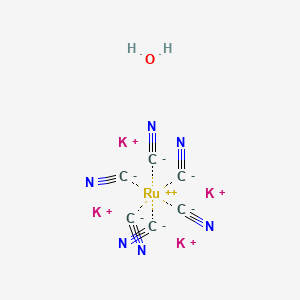
Potassium hexacyanoruthenate(ii)hydrate
Übersicht
Beschreibung
Potassium hexacyanoruthenate(II) hydrate is a crystalline solid commonly used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry .
Synthesis Analysis
This compound can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Molecular Structure Analysis
The linear formula of Potassium hexacyanoruthenate(II) hydrate is K4Ru(CN)6·xH2O . The molecular weight is 413.57 (anhydrous basis) .Chemical Reactions Analysis
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .Physical And Chemical Properties Analysis
Potassium hexacyanoruthenate(II) hydrate is a white crystalline solid . It is soluble in water . The boiling point is 25.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Electroplating Applications
Potassium hexacyanoruthenate(II) hydrate is commonly used as a source of ruthenium for electroplating applications . Ruthenium is a hard, white metal that is highly resistant to corrosion. It is often used in electroplating to provide a decorative and protective coating to various metal objects.
Catalyst in Organic Synthesis
This compound serves as a catalyst in organic synthesis . Catalysts are substances that increase the rate of chemical reactions without being consumed in the process. In the case of Potassium hexacyanoruthenate(II) hydrate, it can facilitate various organic reactions, enhancing their efficiency and yield.
Dye in Textile Industry
Potassium hexacyanoruthenate(II) hydrate is used as a dye in the textile industry . The compound can impart a range of colors to fabrics, making it valuable in textile manufacturing processes.
Precursor to Cyano-Bridged Catalysts
This compound can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate . These catalysts are important in various chemical and industrial processes, including the production of fertilizers and detergents.
Solar Fuel Production
Potassium hexacyanoruthenate(II) hydrate is used in the production of solar fuels . Solar fuels are a type of renewable energy source where solar energy is converted into chemical energy, usually in the form of hydrogen or carbon-based fuels.
Synthesis of Ruthenium Purple Films
This compound can be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates . These films have applications in various fields, including optoelectronics and solar energy conversion.
Safety and Hazards
Zukünftige Richtungen
Potassium hexacyanoruthenate(II) hydrate can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Wirkmechanismus
Target of Action
Potassium hexacyanoruthenate(II) hydrate, also known as tetrapotassium ruthenium(2+) hexacyanide hydrate, is primarily used as a source of ruthenium for electroplating applications, as a catalyst in organic synthesis, and as a dye in the textile industry . The primary targets of this compound are the molecules and structures involved in these processes.
Mode of Action
The compound interacts with its targets through its unique chemical structure. It can be used as a precursor to synthesize cyano-bridged catalysts for the hydrolysis of p-nitrophenyl phosphate and solar fuel production . It can also be used as a starting material to synthesize ruthenium purple (RP) films on transmissive tin-doped ITO substrates .
Biochemical Pathways
It is known that the compound plays a crucial role in the hydrolysis of p-nitrophenyl phosphate and solar fuel production
Result of Action
The molecular and cellular effects of potassium hexacyanoruthenate(II) hydrate’s action depend on its application. In electroplating and organic synthesis, it facilitates the formation of desired products. In the textile industry, it contributes to the dyeing process .
Eigenschaften
IUPAC Name |
tetrapotassium;ruthenium(2+);hexacyanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.4K.H2O.Ru/c6*1-2;;;;;;/h;;;;;;;;;;1H2;/q6*-1;4*+1;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKAKIKDOERFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[K+].[K+].[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2K4N6ORu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hexacyanoruthenate(ii)hydrate | |
CAS RN |
339268-21-2 | |
| Record name | 339268-21-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)




![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)



![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate](/img/structure/B1443793.png)


![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)